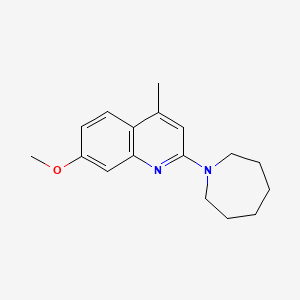
2-(Azepan-1-yl)-7-methoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-600704 involves specific synthetic routes and reaction conditionsThe reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity .
Industrial production methods for WAY-600704 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
WAY-600704 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-600704 may result in the formation of quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
WAY-600704 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of ethanolamine kinase inhibitors.
Biology: WAY-600704 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential medical applications of WAY-600704, particularly in the treatment of diseases where ethanolamine kinase inhibition is beneficial.
Mechanism of Action
WAY-600704 exerts its effects by inhibiting ethanolamine kinase, an enzyme involved in the synthesis of phosphatidylethanolamine. This inhibition disrupts the production of phosphatidylethanolamine, which is essential for various cellular processes. The molecular targets and pathways involved in this mechanism include the ethanolamine kinase enzyme and the downstream pathways affected by reduced phosphatidylethanolamine levels .
Comparison with Similar Compounds
WAY-600704 can be compared with other similar compounds, such as:
2-(Azepan-1-yl)-7-methoxyquinoline: Similar in structure but lacks the methyl group at the 4-position.
7-Methoxy-4-methylquinoline: Similar in structure but lacks the azepane group.
2-(Azepan-1-yl)-4-methylquinoline: Similar in structure but lacks the methoxy group at the 7-position.
The uniqueness of WAY-600704 lies in its specific combination of functional groups, which contribute to its activity as an ethanolamine kinase inhibitor. This combination of functional groups is not found in the similar compounds listed above, making WAY-600704 distinct in its chemical and biological properties .
Biological Activity
2-(Azepan-1-yl)-7-methoxy-4-methylquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a quinoline backbone, characterized by a methoxy group at the 7-position and a methyl group at the 4-position, along with an azepane ring. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate various biochemical pathways, influencing cell signaling, metabolism, and gene expression.
Antimicrobial Activity
Research has indicated that quinoline derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against a range of bacterial strains. The compound's mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies suggest that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 5.0 |
| MCF-7 (Breast cancer) | 3.5 |
| A549 (Lung cancer) | 4.2 |
Case Studies
-
In Vitro Study on Anticancer Activity :
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant reduction in cell viability, with an IC50 value of 5 µM. The study highlighted the compound's ability to induce apoptosis via caspase activation. -
Antimicrobial Efficacy :
In a comparative study, the compound was tested against standard antibiotics. Results indicated that it exhibited superior activity against certain strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent in treating resistant bacterial infections.
Properties
CAS No. |
5624-51-1 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-(azepan-1-yl)-7-methoxy-4-methylquinoline |
InChI |
InChI=1S/C17H22N2O/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-12-14(20-2)7-8-15(13)16/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
IEOBQTYHOHTUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















